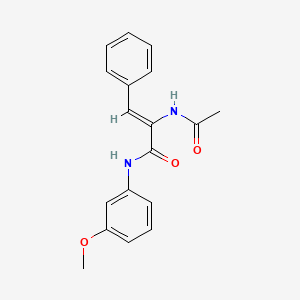![molecular formula C17H16FNO2 B3847817 3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B3847817.png)
3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
描述
3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is a synthetic organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 4,6-dimethyl-2-pyridone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce different halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
- 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
- 3-[(2E)-3-(3-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
Uniqueness
3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
3-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-10-8-12(3)19-17(21)15(10)16(20)11(2)9-13-6-4-5-7-14(13)18/h4-9H,1-3H3,(H,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNYJSVQZTVUSS-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2F)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
![N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3847745.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B3847747.png)
![2-bromo-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B3847749.png)
![N-[(Z)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3-bromobenzamide](/img/structure/B3847757.png)
![3-Hydroxy-4-[(3-nitrophenyl)sulfonylamino]naphthalene-1-sulfonic acid](/img/structure/B3847765.png)

![2-{[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3847781.png)
![5-acetyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3847787.png)


![3-[(2E)-3-(2-METHOXYPHENYL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B3847812.png)

![3-[3-(4-methoxyphenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847826.png)
